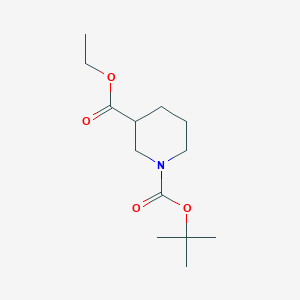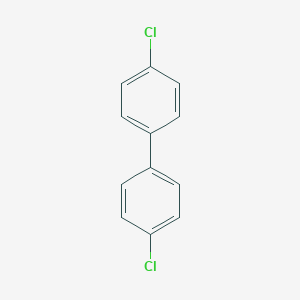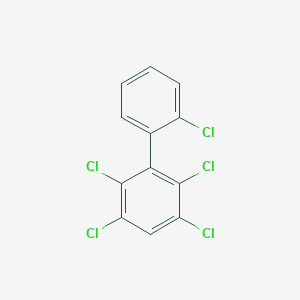
2,2',3,5,6-Pentachlorbiphenyl
Übersicht
Beschreibung
2,2’,3,5’,6-Pentachlorobiphenyl, also known as PCB-95, is a type of polychlorinated biphenyl (PCB) congener . It has a molecular weight of 326.433 . PCBs are synthetic organic compounds that were produced worldwide for diverse industrial and commercial applications .
Molecular Structure Analysis
The molecular structure of 2,2’,3,5’,6-Pentachlorobiphenyl consists of two phenyl rings with five chlorine atoms attached at the 2, 2’, 3, 5’, and 6 positions . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’,3,5’,6-Pentachlorobiphenyl include its molecular weight and the positions of the chlorine atoms on the biphenyl structure . Further details about its melting point, boiling point, and other properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Umweltneurotoxizität
2,2',3,5,6-Pentachlorbiphenyl (PCB-95) ist als ein Umweltneurotoxin anerkannt. Studien haben gezeigt, dass einige neurotoxische Wirkungen von PCB-95 auf erhöhte spontane Ca2+-Oszillationen in Neuronen zurückzuführen sind, die durch die Modifizierung von Ryanodinrezeptoren (RyR) in Calcium-freisetzenden Kanälen entstehen .
Metabolische Transformation in Pflanzen
PCB-95 wurde beobachtet, dass es in ganzen Pappelpflanzen einer metabolischen Transformation unterliegt, die zur Bildung von hydroxylierten PCBs (OH-PCBs) führt. Dieser Prozess ist bedeutsam, da er die Fähigkeit der Pflanze zeigt, Umweltkontaminanten zu transformieren und möglicherweise zu entgiften .
Entwicklungsneurotoxizität
Die Forschung hat gezeigt, dass PCB-95 als Entwicklungsneurotoxin (DNT) wirkt und das sich entwickelnde Gehirn angreift. Das Verständnis der enantioselektiven toxischen Wirkungen von PCB-95 ist entscheidend, da es bei der Beurteilung der Risiken helfen kann, die diese Verbindung für die menschliche Gesundheit darstellt .
Atropselektive Aufnahme und Transformation
Es wurde gezeigt, dass die Verbindung atropselektiv in biologischen Systemen aufgenommen und umgewandelt wird, wie z. B. in einem Mausmodell mit einer leberspezifischen Deletion der Cytochrom-P450-Reduktase. Diese Forschung kann Einblicke in das selektive Verhalten von chiralen Molekülen in biologischen Systemen liefern .
Zytotoxizität bei Vogelarten
PCB-95 wurde als persistenten Schadstoff identifiziert, der in Eiern in China gefunden wird. Seine Metaboliten, OH-PCB95 und MeO-PCB95, wurden hinsichtlich ihrer Toxizität und Wirkmechanismen an Legehennen untersucht, was für das Verständnis der Auswirkungen auf Vogelarten wichtig ist .
Enantioselektivität und Ryanodinrezeptor-Modifikation
Die Enantiomere von PCB-95 wurden hinsichtlich ihrer Wirksamkeit bei der Modifizierung der Ryanodinrezeptorfunktion und der Ca2+-Signalgebung untersucht. Diese Forschung ist bedeutsam für das Verständnis, wie chirale Schadstoffe mit zellulären Komponenten interagieren und biologische Prozesse beeinflussen .
Wirkmechanismus
2,2’,3,5,6-Pentachlorobiphenyl (PCB-95)
is an environmentally relevant, chiral PCB congener that has been shown to act as a developmental neurotoxicant . Here is an overview of its mechanism of action:
Target of Action
The primary target of PCB-95 is the developing brain . It has been shown to act on the ryanodine receptors (RyR) in neurons . It also targets antioxidant proteins such as Cu/Zn-SOD, Mn-SOD, and GPx .
Mode of Action
PCB-95 interacts with its targets by modifying the function of ryanodine receptors (RyR), leading to increased spontaneous Ca2+ oscillations in neurons . This interaction results in changes in gene expressions of antioxidant proteins .
Biochemical Pathways
PCB-95 affects the biochemical pathways related to antioxidant response. Exposure to PCB-95 leads to upregulation of antioxidant genes such as Cu/Zn-SOD, Mn-SOD, and GPx . It may also interfere with the amino acids involved in immune regulation .
Pharmacokinetics
Due to its lipophilic nature, it can cross the blood-brain barrier and enter the brain . It is also known to be metabolized into OH-PCB95 and MeO-PCB95 in liver microsomes .
Result of Action
Exposure to PCB-95 contributes to developmental neurotoxicity in early developing organisms. It leads to a dose-dependent reduction of brain sizes with increased brain cell death . It also causes developmental malformations in zebrafish larvae .
Action Environment
Environmental factors play a significant role in the action of PCB-95. It is a persistent pollutant found in various environments . The enantiomers of PCB-95 have been reported to accumulate in the human body enantioselectively, which may confer risks associated with enantioselective enrichment of PCB-95 in the environment .
Safety and Hazards
Zukünftige Richtungen
Research on 2,2’,3,5’,6-Pentachlorobiphenyl is ongoing, with recent studies investigating its effects on the developing brains in zebrafish larvae and its disposition in transgenic mouse models . These studies highlight the importance of understanding the enantioselective toxic effects and the role of metabolism in PCB neurotoxicity .
Biochemische Analyse
Biochemical Properties
PCB 95 is known to interact with various biomolecules. It has been shown to modify ryanodine receptors (RyR) function and Ca2+ signaling . The enantiomers of PCB 95, aR- and aS-PCB 95, have been found to have different potencies towards RyR, with aR-PCB 95 showing greater potency . This suggests that 2,2’,3,5,6-Pentachlorobiphenyl can have enantioselective biochemical interactions.
Cellular Effects
PCB 95 has been shown to have significant effects on cells. For instance, it has been found to act as a developmental neurotoxicant (DNT), targeting the developing brain . In zebrafish embryos exposed to PCB 95, there was a dose-dependent reduction of brain sizes with increased brain cell death . Moreover, PCB 95 exposure led to upregulation of antioxidant genes, suggesting its influence on cellular metabolism .
Molecular Mechanism
The molecular mechanism of PCB 95 involves its interaction with ryanodine receptors (RyR). PCB 95 enhances RyR-mediated responses, leading to increased sensitivity to caffeine . It also enhances Ca2+ responses following N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl4-isoxasolepropiate (AMPA) receptor activation .
Temporal Effects in Laboratory Settings
The effects of PCB 95 have been observed over time in laboratory settings. For instance, in a study where zebrafish embryos were exposed to PCB 95, the enantiomer fraction (EF) of PCB 95 demonstrated a time-dependent increase .
Dosage Effects in Animal Models
In animal models, the effects of PCB 95 vary with dosage. For instance, in a study where mice were given a single oral dose of PCB 95, the adipose tissue levels of PCB 95 were significantly higher in wild-type mice than in Cyp2abfgs-null or CYP2A6-transgenic mice .
Metabolic Pathways
PCB 95 can be metabolized into hydroxylated PCBs (OH-PCBs) in whole poplar plants . The major metabolite was found to be 4′-hydroxy-2,2′,3,5′,6-pentachlorobiphenyl (4′-OH-PCB95) .
Transport and Distribution
PCB 95 is known to be atropselectively taken up and transformed in whole poplar plants . The atropisomer E2-4′-OH-PCB95 was found to have greater atropisomeric enrichment in the roots of whole poplar plants .
Eigenschaften
IUPAC Name |
1,2,4,5-tetrachloro-3-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-4-2-1-3-6(7)10-11(16)8(14)5-9(15)12(10)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXRLHMJGHJGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074218 | |
| Record name | 2,2',3,5,6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73575-56-1 | |
| Record name | 2,2',3,5,6-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,5,6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,5,6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22W2562J42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



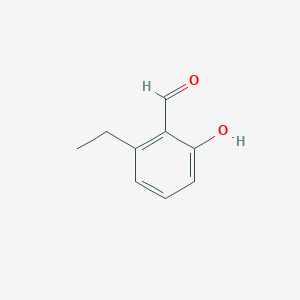

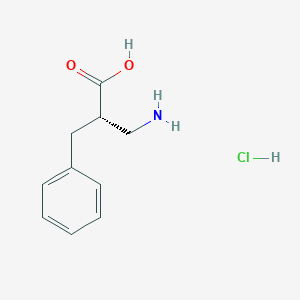
![(3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide](/img/structure/B164806.png)


